molecular formula C3Cl2F4O B1586771 3-Chlorotetrafluoropropionyl chloride CAS No. 24503-62-6

3-Chlorotetrafluoropropionyl chloride

Cat. No.: B1586771
CAS No.: 24503-62-6
M. Wt: 198.93 g/mol
InChI Key: UTCWESKNHLBRDD-UHFFFAOYSA-N
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Description

3-Chlorotetrafluoropropionyl chloride is a chemical compound with the molecular formula C3Cl2F4O. It is a colorless liquid with a pungent odor and belongs to the class of acyl chlorides . This compound is known for its reactivity and is used in various industrial and research applications.

Scientific Research Applications

3-Chlorotetrafluoropropionyl chloride is used in a wide range of scientific research applications:

Safety and Hazards

The safety information available indicates that 3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride is corrosive and may cause harm if ingested or if it comes into contact with skin . The specific hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorotetrafluoropropionyl chloride typically involves the chlorination and fluorination of propanoyl chloride derivatives. One common method includes the reaction of 3-chloropropanoyl chloride with fluorinating agents under controlled conditions . The reaction conditions often require anhydrous environments and the use of catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high reactivity of the product . The production methods are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chlorotetrafluoropropionyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids are often used to enhance the reaction rates.

    Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are commonly used to maintain the reactivity of the compound.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chlorotetrafluoropropionyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used . The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorotetrafluoropropionyl chloride is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct reactivity and stability characteristics. This makes it particularly useful in the synthesis of fluorinated compounds and materials with specialized properties .

Properties

IUPAC Name

3-chloro-2,2,3,3-tetrafluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F4O/c4-1(10)2(6,7)3(5,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCWESKNHLBRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)Cl)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382118
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24503-62-6
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorotetrafluoropropionyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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